molecular formula C16H19NO3S2 B8042109 4-Amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid

4-Amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid

Cat. No.: B8042109
M. Wt: 337.5 g/mol
InChI Key: NFUNSUCTMAHFPS-UHFFFAOYSA-N
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Description

. This compound features a complex structure with both amino and sulfonic acid functional groups, making it versatile for different chemical reactions and applications.

Properties

IUPAC Name

4-amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-16(2,3)11-4-6-12(7-5-11)21-15-10-13(22(18,19)20)8-9-14(15)17/h4-10H,17H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUNSUCTMAHFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C(C=CC(=C2)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a precursor compound followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid or thiol group.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-methylphenyl)sulfanylbenzenesulfonic acid
  • 4-Amino-3-(4-ethylphenyl)sulfanylbenzenesulfonic acid
  • 4-Amino-3-(4-isopropylphenyl)sulfanylbenzenesulfonic acid

Uniqueness

Compared to similar compounds, 4-Amino-3-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid has a unique tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it particularly useful in applications where specific spatial configurations are required.

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